molecular formula C24H19ClFN9Na2O9S2 B14450742 disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate CAS No. 75268-65-4

disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate

Cat. No.: B14450742
CAS No.: 75268-65-4
M. Wt: 742.0 g/mol
InChI Key: QGICSQUXJMZAPN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonates, triazines, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate typically involves multiple steps. These steps include the formation of the diazenyl group, the introduction of the triazine ring, and the sulfonation process. Each step requires specific reagents and conditions, such as controlled temperatures, pH levels, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the diazenyl group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool in organic synthesis.

Biology

In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions at the molecular level.

Medicine

Potential medical applications include its use as a drug candidate or in diagnostic assays. Its ability to interact with specific molecular targets makes it a promising compound for therapeutic research.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazenyl and triazine derivatives, such as:

  • 2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-aminobenzenesulfonate
  • 4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate

Uniqueness

What sets disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

75268-65-4

Molecular Formula

C24H19ClFN9Na2O9S2

Molecular Weight

742.0 g/mol

IUPAC Name

disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C24H21ClFN9O9S2.2Na/c1-3-35-20(37)17(19(27)36)10(2)18(21(35)38)34-33-15-8-11(4-7-16(15)46(42,43)44)28-23-30-22(26)31-24(32-23)29-14-9-12(45(39,40)41)5-6-13(14)25;;/h4-9,37H,3H2,1-2H3,(H2,27,36)(H,39,40,41)(H,42,43,44)(H2,28,29,30,31,32);;/q;2*+1/p-2

InChI Key

QGICSQUXJMZAPN-UHFFFAOYSA-L

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)F)NC4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.